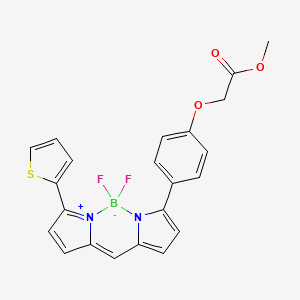
4-Fluorotoluene-α-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorotoluene-α-d1, also known as 1-Fluoro-4-methylbenzene-α-d1, is a deuterated derivative of 4-Fluorotoluene. This compound is characterized by the substitution of a hydrogen atom with a deuterium atom at the alpha position. It is commonly used in scientific research due to its unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorotoluene-α-d1 typically involves the deuteration of 4-Fluorotoluene. One common method is the catalytic exchange reaction where 4-Fluorotoluene is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and equipment to handle the high pressure and temperature conditions required for the deuteration reaction. The purity of the final product is ensured through various purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorotoluene-α-d1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-Fluorobenzaldehyde or 4-Fluorobenzoic acid.
Reduction: Reduction reactions can convert this compound to 4-Fluorotoluene.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: 4-Fluorobenzaldehyde, 4-Fluorobenzoic acid
Reduction: 4-Fluorotoluene
Substitution: Various substituted fluorotoluenes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Fluorotoluene-α-d1 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various fluorinated compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Fluorotoluene-α-d1 involves its interaction with various molecular targets and pathways. The presence of the deuterium atom can influence the compound’s reactivity and stability. In metabolic studies, the deuterium label allows for the tracking of the compound’s transformation and distribution within biological systems. The fluorine atom can also participate in hydrogen bonding and other interactions, affecting the compound’s behavior in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
4-Fluorotoluene-α-d1 can be compared with other similar compounds such as:
4-Fluorotoluene: The non-deuterated version, which has similar chemical properties but lacks the deuterium label.
2-Fluorotoluene: A positional isomer with the fluorine atom at the ortho position.
3-Fluorotoluene: Another positional isomer with the fluorine atom at the meta position.
4-Fluorobenzaldehyde: An oxidized derivative of 4-Fluorotoluene.
The uniqueness of this compound lies in its deuterium label, which makes it particularly useful in studies involving isotopic labeling and tracing.
Eigenschaften
CAS-Nummer |
131088-90-9 |
|---|---|
Molekularformel |
CH2DC6H4F |
Molekulargewicht |
111.14 |
Synonyme |
1-Fluoro-4-methylbenzene-α-d1; NSC 8861-α-d1; p-Fluorotoluene-α-d1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









